molecular formula C21H25NO2 B3889790 (3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol

(3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol

Cat. No. B3889790
M. Wt: 323.4 g/mol
InChI Key: UQFTUPBAXGJFRO-AWTHQZBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol is a chemical compound that has been studied for its potential uses in scientific research. This compound is also known as MP-10 and has been found to have various biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol involves its interaction with the dopamine transporter. This interaction results in the inhibition of dopamine reuptake, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the compound's effects on addiction and other related disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound has a high affinity for the dopamine transporter, which plays a key role in addiction. It has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in addiction and related disorders. However, one of the limitations of using this compound is its potential for abuse. It is important to handle this compound with care and to follow proper safety protocols when working with it in the lab.

Future Directions

There are several future directions for research on (3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol. One potential direction is the development of new treatments for addiction and related disorders. Another direction is the study of the compound's effects on other neurotransmitters and receptors in the brain. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

(3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol has been studied for its potential uses in scientific research. One of the most promising applications of this compound is in the treatment of addiction. Studies have shown that MP-10 has a high affinity for the dopamine transporter, which plays a key role in addiction. This makes it a potential candidate for the development of new treatments for addiction.

properties

IUPAC Name

(3S,4S)-4-(3-methoxyphenyl)-1-[(E)-3-phenylprop-2-enyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-24-19-11-5-10-18(15-19)20-12-14-22(16-21(20)23)13-6-9-17-7-3-2-4-8-17/h2-11,15,20-21,23H,12-14,16H2,1H3/b9-6+/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFTUPBAXGJFRO-AWTHQZBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCN(CC2O)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCN(C[C@H]2O)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol
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(3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol
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(3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol
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(3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol
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(3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol
Reactant of Route 6
(3S*,4S*)-4-(3-methoxyphenyl)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol

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